

Solubility Profile and Process Engineering of 2-Benzyloxy-5-fluorobenzyl amine

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Compound of Interest

Compound Name: 2-Benzyloxy-5-fluorobenzyl amine

CAS No.: 1096895-23-6

Cat. No.: B111137

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Executive Summary

Compound: **2-Benzyloxy-5-fluorobenzyl amine** CAS: 1096895-23-6 Molecular Formula: C₁₄H₁₄FNO Molecular Weight: 231.27 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This guide provides a technical analysis of the solubility characteristics of **2-Benzyloxy-5-fluorobenzyl amine**, a critical intermediate in the synthesis of fluorinated pharmaceutical agents (e.g., selective PPAR agonists and neurological therapeutics).[\[1\]](#)[\[3\]](#) Understanding its solubility landscape is essential for optimizing reaction kinetics, designing efficient extraction protocols, and achieving high-purity crystallization.[\[1\]](#)[\[3\]](#)

The solubility profile of this compound is governed by the interplay between its lipophilic benzyloxy tail, the electron-withdrawing fluorine substituent, and the polarizable primary amine headgroup.[\[3\]](#) This guide distinguishes between the Free Base (process intermediate) and Salt (storage/final form) states, as their solubility behaviors are diametrically opposed.[\[1\]](#)[\[3\]](#)

Part 1: Physicochemical Solubility Profile[\[3\]](#)

The solubility of **2-Benzyloxy-5-fluorobenzyl amine** is dictated by "Like Dissolves Like" principles applied to its three distinct structural domains:

- Benzyloxy Motif: Highly lipophilic, driving solubility in aromatic and chlorinated solvents.
- Fluorine Substituent: Increases metabolic stability and lipophilicity (LogP) compared to non-fluorinated analogs, enhancing solubility in halogenated solvents.[3]
- Primary Amine: Provides a handle for pH-dependent solubility switching (protonation).[1][3]

Solubility Landscape (Free Base Form)

The following table categorizes solvents based on their interaction with the free base form of the molecule.

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Insight
Chlorinated Hydrocarbons	Dichloromethane (DCM), Chloroform	Excellent (>100 mg/mL)	The lipophilic benzyloxy group and the fluorine atom interact favorably with chlorinated solvents. [1][3] DCM is the preferred solvent for extraction and chromatography [1].
Polar Aprotic	THF, Ethyl Acetate, DMSO, DMF	Good to Excellent	The amine group participates in H-bonding with these solvents.[1][3] THF is ideal for reduction reactions; DMSO is suitable for biological assays.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate to Good	Soluble, especially when warm.[3] Solubility decreases as the carbon chain of the alcohol increases. These are the primary candidates for recrystallization.
Aromatic Hydrocarbons	Toluene, Benzene	Moderate	Good solubility due to stacking interactions with the benzyloxy ring.[1][3] Often used for high-temperature aminations.[1][3]

Alkanes	Hexanes, Heptane, Pentane	Poor (<1 mg/mL)	The polar amine headgroup resists solvation in pure alkanes.[3] These are excellent anti-solvents for precipitation.[1]
Aqueous	Water, Brine	Insoluble	The hydrophobic bulk outweighs the amine's polarity.

The pH Switch: Salt Formation

The primary amine allows for a "solubility switch" upon treatment with acid (e.g., HCl).[3]

- Free Base: Soluble in Organics / Insoluble in Water.[1]
- Hydrochloride Salt: Soluble in Water, Methanol / Insoluble in DCM, Ether, Hexanes.[3]
- Application: This switch is utilized during workup to remove non-basic impurities by extracting the amine into an acidic aqueous phase, washing the organic phase, and then basifying to recover the pure amine.

Part 2: Experimental Protocols

Protocol A: Standardized Gravimetric Solubility Determination

For researchers needing precise thermodynamic solubility data for regulatory filing or process scaling.[1][3]

Objective: Determine the saturation solubility (

) in a specific solvent at 25°C.

- Preparation: Weigh ~50 mg of **2-Benzyloxy-5-fluorobenzyl amine** into a 4 mL borosilicate glass vial.

- Addition: Add the target solvent in 100 μ L increments, vortexing for 30 seconds after each addition.
- Equilibration:
 - If the solid dissolves immediately, add more solid until a suspension persists.
 - Place the suspension in a thermomixer at 25°C / 750 RPM for 24 hours to ensure thermodynamic equilibrium.
- Filtration: Filter the supernatant using a 0.22 μ m PTFE syringe filter (pre-saturated to prevent adsorption losses).
- Quantification:
 - Transfer a precise volume (e.g., 200 μ L) of the filtrate to a pre-weighed aluminum weighing pan.
 - Evaporate solvent under vacuum or nitrogen stream.
 - Weigh the residue.[6]
- Calculation:

Protocol B: Recrystallization Strategy

Based on the "Chemotype" purification principles [1, 2].[1]

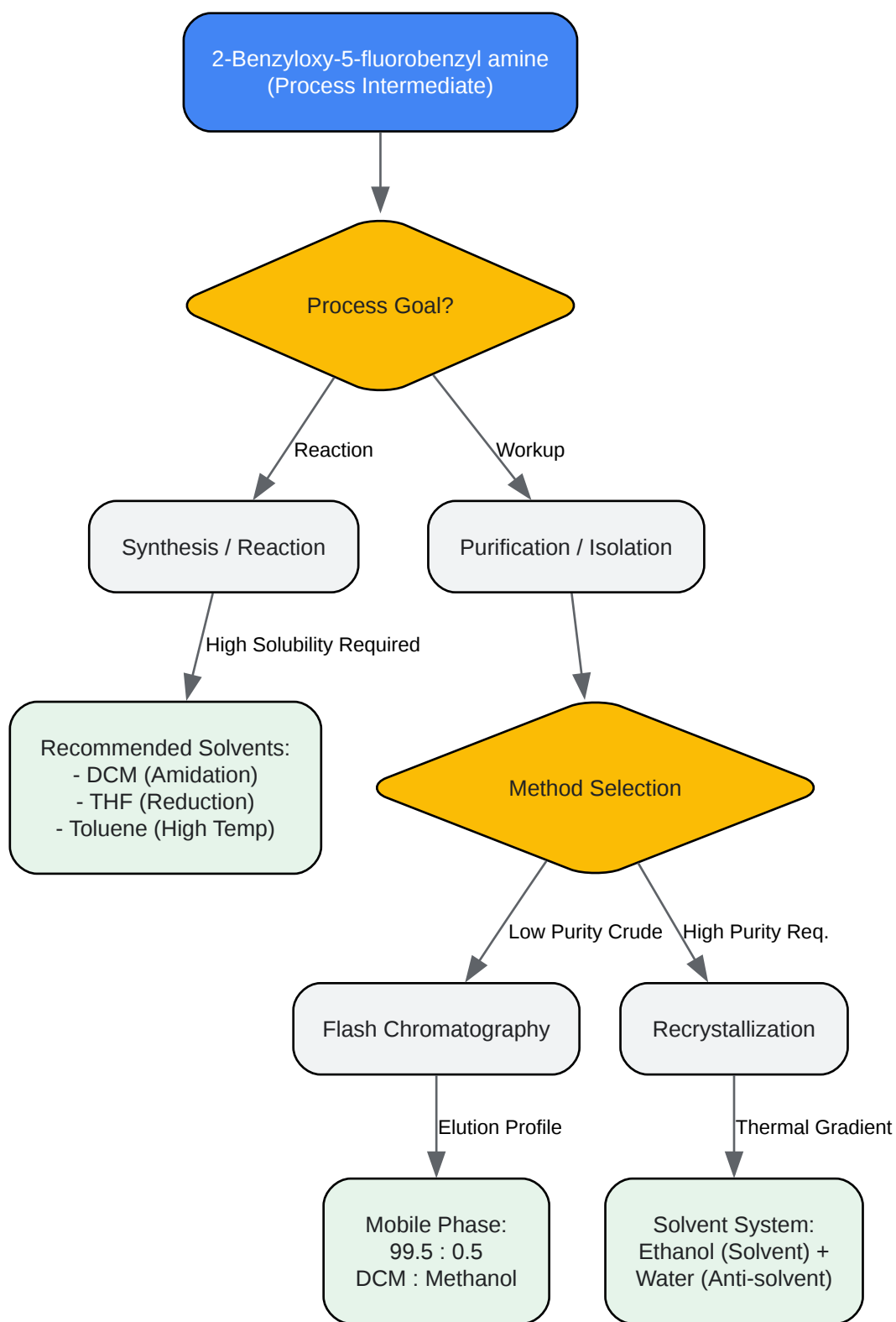
Solvent System: Ethanol / Water (Protic) or Ethyl Acetate / Hexanes (Aprotic).[1][3]

- Dissolution: Dissolve the crude amine in the minimum amount of boiling Ethanol (or Ethyl Acetate).
- Hot Filtration: If insoluble particles remain, filter the hot solution through a glass wool plug.
- Nucleation: Remove from heat. Add the anti-solvent (Water or Hexanes) dropwise until a faint turbidity persists.[3]
- Clarification: Add one drop of the good solvent (Ethanol/EtOAc) to clear the solution.

- Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
- Collection: Filter crystals via vacuum filtration and wash with cold anti-solvent.[1][7][8]

Part 3: Process Engineering & Visualization[1][3]

The following diagram illustrates the decision matrix for solvent selection based on the process stage (Synthesis vs. Purification).



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Figure 1: Solvent selection decision tree for synthesis and purification workflows.[1][3]

Mechanistic Causality in Solvent Selection[1]

- DCM in Chromatography: The use of DCM with trace Methanol (0.5 - 5%) is standard for this chemotype.[1][3] The DCM solubilizes the lipophilic core, while Methanol disrupts the interaction between the amine and the silica stationary phase, preventing "tailing" [3].
- Ethanol/Water in Crystallization: Ethanol solubilizes the compound effectively at high temperatures due to the combined lipophilic (ethyl) and polar (hydroxyl) nature.[1][3] Water acts as a powerful anti-solvent because the hydrophobic benzyloxy-fluorobenzyl moiety cannot be accommodated in the aqueous H-bonding network, forcing precipitation upon cooling.[1][3]

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